molecular formula C15H16O B044910 Deterrol CAS No. 113393-59-2

Deterrol

Cat. No.: B044910
CAS No.: 113393-59-2
M. Wt: 212.29 g/mol
InChI Key: UELYVRHCROBZCL-UHFFFAOYSA-N
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Description

Deterrol, also known as (4-methyl-7-prop-1-en-2-ylazulen-1-yl)methanol, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities. This compound is notable for its unique azulene structure, which imparts a distinctive blue color to the compound.

Scientific Research Applications

Deterrol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of dyes and pigments due to its distinctive blue color.

Mechanism of Action

Tolterodine is a competitive muscarinic receptor antagonist . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deterrol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azulene derivatives, which are subjected to various chemical reactions to introduce the desired functional groups. For instance, the synthesis may start with the preparation of azulene from cyclopentadiene and acetylene, followed by functionalization to introduce the methyl and prop-1-en-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Deterrol undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield azulene-1-carboxylic acid, while reduction may produce azulene-1-methanol.

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: A muscarinic receptor antagonist used to treat urinary incontinence.

    Azulene: The parent compound of Deterrol, known for its blue color and anti-inflammatory properties.

    Sesquiterpenoids: A broader class of compounds that includes this compound and exhibits diverse biological activities.

Uniqueness of this compound

This compound is unique due to its specific azulene structure and the presence of both methyl and prop-1-en-2-yl groups. This structural uniqueness imparts distinctive chemical and biological properties, making this compound a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methyl-7-prop-1-en-2-ylazulen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10(2)12-5-4-11(3)14-7-6-13(9-16)15(14)8-12/h4-8,16H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYVRHCROBZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150394
Record name Deterrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113393-59-2
Record name 4-Methyl-7-(1-methylethenyl)-1-azulenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113393-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113393592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deterrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 101 °C
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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